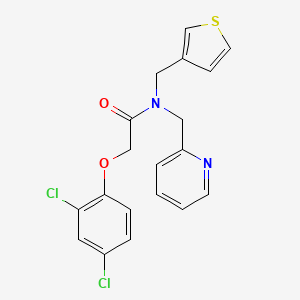
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide may exert its effects through the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is its versatility in scientific research. It can be used in a wide range of experiments, including cell culture studies, animal models, and clinical trials. However, one of the limitations of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide. One area of research is the development of new synthetic methods for 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide, which may improve its purity and reduce its toxicity. Another area of research is the investigation of the potential applications of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide and its potential applications in scientific research.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can be synthesized through a multi-step reaction process that involves the reaction of 2,4-dichlorophenol with pyridine-2-carbaldehyde, followed by the reaction of the resulting product with 3-thiophenemethylamine and acetic anhydride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c20-15-4-5-18(17(21)9-15)25-12-19(24)23(10-14-6-8-26-13-14)11-16-3-1-2-7-22-16/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKRTOFFWIMTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2772502.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)
![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)
![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)
![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)